molecular formula C17H12O4 B11842127 4-Methyl-5-(naphthalen-2-yl)-2-oxo-2H-pyran-6-carboxylic acid CAS No. 139092-54-9

4-Methyl-5-(naphthalen-2-yl)-2-oxo-2H-pyran-6-carboxylic acid

Katalognummer: B11842127
CAS-Nummer: 139092-54-9
Molekulargewicht: 280.27 g/mol
InChI-Schlüssel: GXQRKOVVKDHCAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-5-(naphthalen-2-yl)-2-oxo-2H-pyran-6-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(naphthalen-2-yl)-2-oxo-2H-pyran-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-5-(naphthalen-2-yl)-2-oxo-2H-pyran-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and pyran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-Methyl-5-(naphthalen-2-yl)-2-oxo-2H-pyran-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Methyl-5-(naphthalen-2-yl)-2-oxo-2H-pyran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms and molecular interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-2-oxo-2H-pyran-6-carboxylic acid: Lacks the naphthalene moiety, making it less complex.

    5-(Naphthalen-2-yl)-2-oxo-2H-pyran-6-carboxylic acid: Similar structure but without the methyl group.

    4-Methyl-5-phenyl-2-oxo-2H-pyran-6-carboxylic acid: Contains a phenyl group instead of a naphthalene moiety.

Uniqueness

4-Methyl-5-(naphthalen-2-yl)-2-oxo-2H-pyran-6-carboxylic acid is unique due to its combination of a pyran ring with a naphthalene moiety and a carboxylic acid group

Eigenschaften

CAS-Nummer

139092-54-9

Molekularformel

C17H12O4

Molekulargewicht

280.27 g/mol

IUPAC-Name

4-methyl-3-naphthalen-2-yl-6-oxopyran-2-carboxylic acid

InChI

InChI=1S/C17H12O4/c1-10-8-14(18)21-16(17(19)20)15(10)13-7-6-11-4-2-3-5-12(11)9-13/h2-9H,1H3,(H,19,20)

InChI-Schlüssel

GXQRKOVVKDHCAA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)OC(=C1C2=CC3=CC=CC=C3C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.